Cas no 477603-34-2 (2-Ethyl-4-nitro-1,3-benzoxazole)
2-Ethyl-4-nitro-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethyl-4-nitrobenzo[d]oxazole
- 2-Ethyl-4-nitro-1,3-benzoxazole
- 2-ethyl-4-nitro-Benzoxazole
- 2-ethyl-4-nitrobenzoxazole
- ANW-55149
- CTK6D2886
- MolPort-001-756-748
- SBB091394
- SureCN1918235
- 477603-34-2
- RXERROAGDLLQDA-UHFFFAOYSA-N
- J-509320
- 2-ethyl-4-nitro 1,3-benzoxazole
- AKOS005073443
- SCHEMBL1918235
- CUA60334
- MB-0735
- DB-314014
- DTXSID50476978
- MFCD09864802
- CS-0452839
-
- MDL: MFCD09864802
- Inchi: 1S/C9H8N2O3/c1-2-8-10-9-6(11(12)13)4-3-5-7(9)14-8/h3-5H,2H2,1H3
- InChI Key: RXERROAGDLLQDA-UHFFFAOYSA-N
- SMILES: O1C(CC)=NC2C(=CC=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 192.05349212g/mol
- Monoisotopic Mass: 192.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 71.8Ų
2-Ethyl-4-nitro-1,3-benzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081000515-1g |
2-Ethyl-4-nitrobenzo[d]oxazole |
477603-34-2 | 98% | 1g |
$999.20 | 2023-09-01 | |
| Alichem | A081000515-5g |
2-Ethyl-4-nitrobenzo[d]oxazole |
477603-34-2 | 98% | 5g |
$2153.38 | 2023-09-01 | |
| Chemenu | CM154896-10g |
2-Ethyl-4-nitro-1,3-benzoxazole |
477603-34-2 | 95% | 10g |
$410 | 2021-06-08 | |
| TRC | E927683-10mg |
2-Ethyl-4-nitro-1,3-benzoxazole |
477603-34-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E927683-50mg |
2-Ethyl-4-nitro-1,3-benzoxazole |
477603-34-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E927683-100mg |
2-Ethyl-4-nitro-1,3-benzoxazole |
477603-34-2 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 218179-1g |
2-Ethyl-4-nitrobenzo[d]oxazole |
477603-34-2 | 95% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 218179-10g |
2-Ethyl-4-nitrobenzo[d]oxazole |
477603-34-2 | 95% | 10g |
£192.00 | 2022-03-01 | |
| Fluorochem | 218179-5g |
2-Ethyl-4-nitrobenzo[d]oxazole |
477603-34-2 | 95% | 5g |
£120.00 | 2022-03-01 | |
| Apollo Scientific | OR01985-1g |
2-Ethyl-4-nitro-1,3-benzoxazole |
477603-34-2 | 1g |
£51.00 | 2025-02-19 |
2-Ethyl-4-nitro-1,3-benzoxazole Suppliers
2-Ethyl-4-nitro-1,3-benzoxazole Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Ethyl-4-nitro-1,3-benzoxazole
Recent Advances in the Study of 2-Ethyl-4-nitro-1,3-benzoxazole (CAS: 477603-34-2): A Comprehensive Research Brief
2-Ethyl-4-nitro-1,3-benzoxazole (CAS: 477603-34-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery.
One of the most notable advancements in the study of 2-Ethyl-4-nitro-1,3-benzoxazole is its application in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a combination of computational modeling and in vitro assays to identify the structural features responsible for its antimicrobial properties, paving the way for the design of more effective antibiotics.
In addition to its antimicrobial potential, 2-Ethyl-4-nitro-1,3-benzoxazole has been investigated for its role in cancer therapy. A recent preprint on bioRxiv highlighted its ability to inhibit specific kinases involved in tumor proliferation. The study utilized high-throughput screening to evaluate the compound's efficacy against a panel of cancer cell lines, revealing promising results in breast and lung cancer models. These findings suggest that further optimization of this scaffold could lead to the development of targeted anticancer therapies.
The synthetic pathways for 2-Ethyl-4-nitro-1,3-benzoxazole have also been refined in recent years. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective method for its production, which could facilitate its broader use in pharmaceutical research. The new protocol emphasizes green chemistry principles, reducing the environmental impact of the synthesis while maintaining high yields and purity.
Despite these advancements, challenges remain in the clinical translation of 2-Ethyl-4-nitro-1,3-benzoxazole-based compounds. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future studies. However, the growing body of research underscores the compound's versatility and potential as a valuable tool in drug discovery. As investigations continue, it is anticipated that this molecule will play an increasingly important role in addressing unmet medical needs.
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